NS-398

COX-2 selectivity enzyme inhibition prostaglandin synthesis

NS-398 (N-[2-cyclohexyloxy-4-nitrophenyl]methanesulfonamide) is a non-steroidal anti-inflammatory compound that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. First documented in 1994 as the earliest agent exhibiting preferential COX-2 over COX-1 inhibition, it remains a widely used pharmacological tool for dissecting COX-2-dependent pathways in inflammation, pain, and oncology research.

Molecular Formula C13H18N2O5S
Molecular Weight 314.36 g/mol
CAS No. 123653-11-2
Cat. No. B1680099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-398
CAS123653-11-2
SynonymsN-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
NS 398
NS-398
NS398
Molecular FormulaC13H18N2O5S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2
InChIInChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
InChIKeyKTDZCOWXCWUPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NS-398 (CAS 123653-11-2): A Prototypical Selective COX-2 Inhibitor for Inflammation and Cancer Research


NS-398 (N-[2-cyclohexyloxy-4-nitrophenyl]methanesulfonamide) is a non-steroidal anti-inflammatory compound that functions as a selective cyclooxygenase-2 (COX-2) inhibitor [1]. First documented in 1994 as the earliest agent exhibiting preferential COX-2 over COX-1 inhibition, it remains a widely used pharmacological tool for dissecting COX-2-dependent pathways in inflammation, pain, and oncology research [2]. Unlike non-selective NSAIDs such as indomethacin that inhibit both COX isoforms with near-equivalent potency, NS-398 achieves functional COX-2 selectivity at concentrations that leave COX-1 activity largely intact [1].

Why NS-398 Cannot Be Interchanged with Other COX-2 Inhibitors Without Experimental Validation


Despite sharing the 'COX-2 inhibitor' designation, NS-398, celecoxib, rofecoxib, nimesulide, and DuP-697 exhibit fundamentally divergent pharmacological profiles across three axes: (i) enzyme inhibition mechanism (time-dependent irreversible vs. competitive reversible), (ii) COX-2-independent cellular effects (tissue factor modulation, apoptosis induction), and (iii) in vivo efficacy in specific disease models [1]. These disparities—documented through direct head-to-head studies in identical assay systems—mean that experimental outcomes obtained with one coxib cannot be extrapolated to another. For procurement decisions, selecting the wrong inhibitor may yield false negatives in proliferation assays, confound cardiovascular safety readouts, or fail to replicate published findings [2].

Quantitative Differentiation Evidence: NS-398 vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


COX-2 Selectivity vs. Indomethacin: NS-398 Spares COX-1 at Concentrations 26-Fold Above Its COX-2 IC50

In the seminal characterization study using purified ovine COX-1 (ram seminal vesicles) and COX-2 (sheep placenta), NS-398 exhibited complete COX-1 sparing at 100 µM while inhibiting COX-2 with an IC50 of 3.8 µM. By contrast, indomethacin inhibited both isoforms nearly equally (COX-1 IC50 = 0.74 µM; COX-2 IC50 = 0.97 µM) [1]. The selectivity window—NS-398 concentrations >26-fold above the COX-2 IC50 still produced no COX-1 inhibition—contrasts sharply with indomethacin's ~1.3-fold selectivity ratio. This isoform discrimination is the mechanistic basis for NS-398's differentiated GI safety profile [2].

COX-2 selectivity enzyme inhibition prostaglandin synthesis inflammation

In Vivo Gastrointestinal Safety Margin: NS-398 Is Not Ulcerogenic at Doses 100-Fold Above Effective Anti-Inflammatory Doses vs. Indomethacin

NS-398 produced no significant gastric lesions at single oral doses up to 1,000 mg/kg in rats, while reference NSAIDs (indomethacin, diclofenac, ibuprofen, loxoprofen) produced distinct gastric lesions at doses of only 10–30 mg/kg [1]. Critically, the anti-inflammatory ED50 of NS-398 in the carrageenan paw edema model is 1.14 mg/kg (ED30 for adjuvant arthritis: 4.69 mg/kg), meaning the no-ulcer dose exceeds the efficacious dose by ~200–900 fold . In contrast, indomethacin is ulcerogenic at its therapeutically effective doses [2]. A direct comparative study further confirmed that NS-398, unlike indomethacin, did not decrease gastric mucosal PGE2 content while equipotently suppressing PGE2 in inflammatory tissue [3].

GI safety ulcerogenicity in vivo pharmacology therapeutic window

Time-Dependent Irreversible COX-2 Inactivation: NS-398 and DuP-697 Share a Unique Mechanism Distinct from Simple Competitive Inhibitors

NS-398 and DuP-697 exhibit a distinctive time-dependent inhibition mechanism: they inhibit COX-1 and COX-2 with equal potency immediately after mixing, but their potency against COX-2 selectively increases over time following first-order kinetics [1]. Critically, COX-2 incubated with NS-398 and then extensively dialyzed shows no recovery of enzyme activity, whereas COX-1 activity fully recovers after dialysis—demonstrating functional irreversibility of COX-2 inhibition [1]. This contrasts with other COX-2 inhibitors such as celecoxib, which act as competitive, reversible inhibitors. Both NS-398 and DuP-697 are aryl methyl sulfonamide/methyl sulfonyl compounds that induce a slow structural transition in COX-2 leading to its selective inactivation without covalent modification [1].

enzyme kinetics irreversible inhibition COX-2 mechanism pharmacological tool

Differential Antiproliferative Activity in Colon Adenocarcinoma: NS-398 Inhibits HT-29 Cell Proliferation Whereas Rofecoxib, Meloxicam, and Etodolac Do Not

In a systematic head-to-head comparison of six selective COX-2 inhibitors in COX-2-expressing HT-29 colon adenocarcinoma cells, celecoxib (10–40 µM) strongly suppressed proliferation, and NS-398 and nimesulide also inhibited cell proliferation, whereas rofecoxib, meloxicam, and etodolac showed no antiproliferative effect [1]. Remarkably, all six inhibitors suppressed PGE2 production equally, confirming that the differential antiproliferative effects are unrelated to COX-2 inhibition per se [1]. Importantly, only celecoxib—not NS-398—induced apoptosis (DNA fragmentation, TUNEL positivity, caspase-3/7 activation), delineating a further intra-class distinction [1].

colon cancer proliferation assay COX-2 inhibitor comparison oncology research

Tissue Factor Neutrality vs. Celecoxib: NS-398 Does Not Modulate Endothelial TF Expression, Avoiding a COX-2-Independent Cardiovascular Confound

In human aortic endothelial cells, celecoxib (10 µM) significantly reduced TNF-α-induced tissue factor (TF) expression and activity via JNK pathway inhibition, whereas neither rofecoxib (10 nM–10 µM) nor NS-398 (10 nM–10 µM) had any effect on TF expression [1]. This COX-2-independent effect of celecoxib was confirmed by showing that JNK inhibition with SP600125 phenocopied the TF reduction, while NS-398—despite equivalent COX-2 inhibition—did not modulate JNK phosphorylation [1]. This demonstrates that TF modulation is a compound-specific pharmacological property, not a class effect of COX-2 inhibition.

tissue factor cardiovascular safety endothelial cells COX-2-independent effects

COX-1/COX-2 Selectivity Ratio in Human Monocytes: NS-398 Achieves a 22-Fold Ratio, Distinct from Celecoxib (12-Fold) and Indomethacin (0.029-Fold)

In a standardized human monocyte assay system using a single cell type and stimulus to determine COX-1/COX-2 selectivity, NS-398 exhibited a COX-1/COX-2 IC50 ratio of 22 (COX-1 IC50 = 125 µM; COX-2 IC50 = 5.6 µM) [1]. This positions NS-398 as intermediately selective: more COX-2-selective than celecoxib (ratio = 12; IC50: 82/6.8 µM) and meloxicam (ratio = 6.1; 37/6.1 µM), but less COX-2-selective than rofecoxib (ratio >4.0; >100/25 µM) [1]. Indomethacin, by contrast, showed a COX-1/COX-2 ratio of 0.029 (0.009/0.31 µM), reflecting its COX-1 preference [1]. An independent study confirmed NS-398's COX-1/COX-2 ratio as >130 in human monocytes using PGE2/TXB2 inhibition endpoints, underscoring assay-dependent variability [2].

COX selectivity ratio human monocytes NSAID profiling clinical relevance

Optimal Research and Procurement Scenarios for NS-398 Based on Quantitative Differentiation Evidence


In Vivo Inflammation Models Requiring Chronic COX-2 Inhibition Without GI Confounding Pathology

NS-398 is the compound of choice for long-term in vivo studies where sustained COX-2 inhibition is required but gastrointestinal lesions would compromise experimental endpoints. With no significant gastric ulceration at oral doses up to 1,000 mg/kg—exceeding the anti-inflammatory ED30 (1.14 mg/kg in rat paw edema) by ~900-fold—NS-398 enables chronic dosing protocols that would be impossible with indomethacin (ulcerogenic at therapeutic doses) or diclofenac (gastric lesions at 10–30 mg/kg) [1]. This margin has been validated in adjuvant arthritis models where NS-398 demonstrated therapeutic efficacy (ED30 = 4.69 mg/kg) without the gastric PGE2 suppression characteristic of non-selective NSAIDs [2].

Colon Adenocarcinoma Proliferation Studies Where Intra-Class COX-2 Inhibitor Heterogeneity Is a Critical Variable

For research on COX-2-dependent colon cancer cell proliferation, NS-398 is essential because it produces an antiproliferative effect in HT-29 cells that is absent with rofecoxib, meloxicam, and etodolac—despite all four compounds achieving equivalent PGE2 suppression [1]. Procurement of rofecoxib or meloxicam as a 'generic COX-2 inhibitor' for proliferation assays would yield false-negative results. Furthermore, NS-398 suppresses proliferation without inducing apoptosis, distinguishing it from celecoxib and enabling dissection of cytostatic vs. cytotoxic COX-2-dependent mechanisms [1].

Cardiovascular Endothelial Research Requiring COX-2 Inhibition Without Tissue Factor Pathway Modulation

In studies examining endothelial function, thrombosis, or atherosclerosis where tissue factor (TF) expression is a primary readout or critical confound, NS-398 provides a clean pharmacological tool. Unlike celecoxib—which reduces TF expression through JNK inhibition independently of COX-2—NS-398 does not affect TF expression or activity at concentrations up to 10 µM in human aortic endothelial cells [1]. This neutrality allows researchers to attribute any observed cardiovascular phenotypes specifically to COX-2-derived prostaglandin modulation rather than to off-target JNK pathway effects [1].

Washout and Pulse-Chase Experimental Protocols Exploiting Time-Dependent Irreversible COX-2 Inhibition

NS-398's unique time-dependent, functionally irreversible COX-2 inactivation mechanism—shared only with DuP-697 among well-characterized coxibs—makes it the preferred tool for experiments requiring persistent COX-2 inhibition after compound removal [1]. Following incubation and extensive dialysis, COX-2 activity does not recover, whereas COX-1 activity is fully restored [1]. This property is critical for pulse-chase protocols, cell transfer experiments, or any design where residual inhibitor must be washed out before downstream assays while maintaining target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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